molecular formula C23H22N2O2 B2781637 N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide CAS No. 1219198-32-9

N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide

Cat. No. B2781637
M. Wt: 358.441
InChI Key: HVHQOYMDLQQMHG-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide (N-BPPA) is an organic compound that has recently been studied for its potential applications in scientific research. N-BPPA is a derivative of benzoylphenylalanine, a naturally occurring amino acid that is found in mammalian cells. N-BPPA is a useful compound for researchers as it has a wide range of applications in laboratory experiments, including its use as a substrate, inhibitor, and activator of enzymes.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide involves the reaction of 2-aminobenzophenone with (1R)-1-phenylethylamine followed by acylation with acetic anhydride.

Starting Materials
2-aminobenzophenone, (1R)-1-phenylethylamine, acetic anhydride, diethyl ether, sodium bicarbonate, magnesium sulfate

Reaction
2-aminobenzophenone is dissolved in diethyl ether and (1R)-1-phenylethylamine is added to the solution., The mixture is stirred at room temperature for several hours until a solid precipitate forms., The solid is filtered and washed with diethyl ether to obtain the intermediate product., The intermediate product is dissolved in acetic anhydride and heated under reflux for several hours., The reaction mixture is cooled and poured into a mixture of ice and sodium bicarbonate., The resulting solid is filtered and washed with water., The product is purified by recrystallization from ethanol., The final product obtained is N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide.

Mechanism Of Action

The mechanism of action of N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide is not yet fully understood. However, it is believed that the compound binds to the active site of enzymes, causing the enzyme to become inactive. This inhibition of enzyme activity can be used to study the structure and function of enzymes, as well as to study the effects of drugs on enzymes.

Biochemical And Physiological Effects

N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, which can be used to study the structure and function of enzymes. N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide has also been shown to modulate the activity of proteins and cell membranes, which can be used to study the structure and function of proteins and cell membranes. In addition, N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide has been shown to have an effect on hormones and environmental toxins, which can be used to study the effects of hormones and environmental toxins on cells.

Advantages And Limitations For Lab Experiments

The use of N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide in laboratory experiments has several advantages. The compound is relatively easy to synthesize and can be produced in large quantities. In addition, the compound is relatively stable and can be stored for long periods of time. However, N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide can be toxic in high concentrations, so caution should be taken when using the compound in laboratory experiments.

Future Directions

There are several potential future directions for the use of N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide in scientific research. One potential direction is the use of N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide to study the effects of drugs on enzymes. This could be used to develop new drugs or to improve existing drugs. Another potential direction is the use of N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide to study the structure and function of proteins and cell membranes. This could be used to develop new drugs or to improve existing drugs. Finally, N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide could be used to study the effects of hormones and environmental toxins on cells. This could be used to develop new treatments for diseases or to improve existing treatments.

Scientific Research Applications

N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide has been used in a variety of scientific research applications. It has been used to study the structure and function of enzymes, as well as to study the effects of drugs on enzymes. N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide has also been used to study the structure and function of proteins, as well as to study the structure and function of cell membranes. N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide has also been used to study the effects of hormones on cells, as well as to study the effects of environmental toxins on cells.

properties

IUPAC Name

N-(2-benzoylphenyl)-2-[[(1R)-1-phenylethyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-17(18-10-4-2-5-11-18)24-16-22(26)25-21-15-9-8-14-20(21)23(27)19-12-6-3-7-13-19/h2-15,17,24H,16H2,1H3,(H,25,26)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHQOYMDLQQMHG-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NCC(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide

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